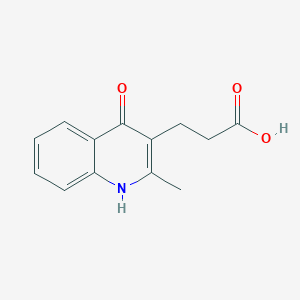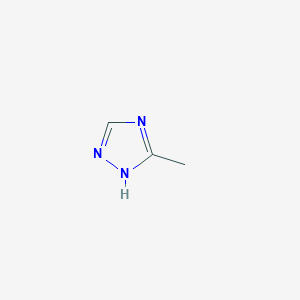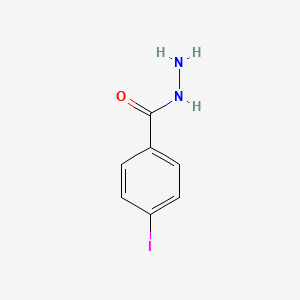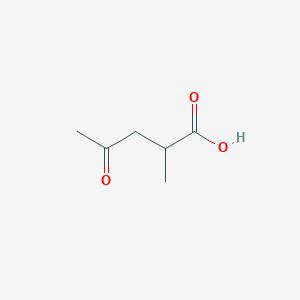
2-Methyl-4-oxopentanoic acid
Descripción general
Descripción
2-Methyl-4-oxopentanoic acid, also known as Levulinic acid or 4-oxopentanoic acid, is an organic compound with the formula CH3C(O)CH2CH2CO2H . It is classified as a keto acid and appears as a white crystalline solid . This compound is soluble in water and polar organic solvents . It is derived from the degradation of cellulose and is a potential precursor to biofuels .
Synthesis Analysis
Levulinic acid was first prepared in 1840 by Dutch chemist Gerardus Johannes Mulder by heating fructose with hydrochloric acid . The synthesis of levulinic acid from hexoses (glucose, fructose) or starch in dilute hydrochloric acid or sulfuric acid has been reported . Many concepts for the commercial production of levulinic acid are based on a strong acid technology .Molecular Structure Analysis
The molecular formula of 2-Methyl-4-oxopentanoic acid is C6H10O3 . Its average mass is 130.142 Da and its monoisotopic mass is 130.062988 Da .Chemical Reactions Analysis
One of the chemical reactions involving 2-Methyl-4-oxopentanoic acid is its condensation with α-amino ketones, which leads to the formation of pyrazinones .Physical And Chemical Properties Analysis
The density of 2-Methyl-4-oxopentanoic acid is 1.1±0.1 g/cm3 . Its boiling point is 245.5±13.0 °C at 760 mmHg . The compound has 3 hydrogen bond acceptors and 1 hydrogen bond donor .Aplicaciones Científicas De Investigación
1. Microbial Production of Branched-Chain Fatty Alcohols
- Application Summary: 2-Methyl-4-oxopentanoic acid is used as a precursor in the biosynthesis of branched-chain fatty alcohols (BLFLs) in Escherichia coli . BLFLs are more suitable as diesel fuel replacements and for other industrial applications than their straight-chain counterparts .
- Methods of Application: The α-keto acid generation module converts pyruvate to α-keto acid: 3-methyl-2-oxobutyric acid or 4-methyl-2-oxopentanoic acid. The acyl-ACP generation module incorporates α-keto acid to the fatty acid biosynthetic pathway .
- Results: The best performing strain overexpressed 14 genes from 6 engineered operons and produced 350 mg/L of BLFLs in fed-batch fermenter .
2. Production of Levulinic Acid
- Application Summary: 2-Methyl-4-oxopentanoic acid, also known as levulinic acid, is an organic compound with potential as a precursor to biofuels .
- Methods of Application: Levulinic acid is synthesized from hexoses (glucose, fructose) or starch in dilute hydrochloric acid or sulfuric acid .
- Results: Levulinic acid is used as a precursor for pharmaceuticals, plasticizers, and various other additives .
3. Catabolism of Branched-Chain Amino Acids
- Application Summary: 2-Methyl-4-oxopentanoic acid is associated with the elevated catabolism of branched-chain amino acids (BCAA) in mammary glands to produce glutamate, glutamine, alanine, aspartate, and asparagine .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
4. Glycine-Arginine-α-Ketoisocaproic Acid (GAKIC) Ingestion
- Application Summary: 2-Methyl-4-oxopentanoic acid is a component of GAKIC, which has been proposed to increase anaerobic high-intensity exercise performance .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
5. Component of Cigarettes
- Application Summary: 2-Methyl-4-oxopentanoic acid is used in cigarettes to increase nicotine delivery in smoke and binding of nicotine to neural receptors .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
6. Laboratory Chemicals
- Application Summary: 2-Methyl-4-oxopentanoic acid is used as a laboratory chemical .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
7. Component of AGI-1067
- Application Summary: 2-Methyl-4-oxopentanoic acid is a component of the antioxidant and anti-inflammatory compound AGI-1067 . AGI-1067 has potential as an oral anti-diabetic agent .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
8. Neurotoxin and Metabotoxin
- Application Summary: 2-Methyl-4-oxopentanoic acid, an abnormal metabolite, is both a neurotoxin and a metabotoxin .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-4-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(6(8)9)3-5(2)7/h4H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTJTTKEYGHTNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280179 | |
| Record name | 2-Methyl-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-oxopentanoic acid | |
CAS RN |
6641-83-4 | |
| Record name | 6641-83-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | alpha-Methyllevulinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



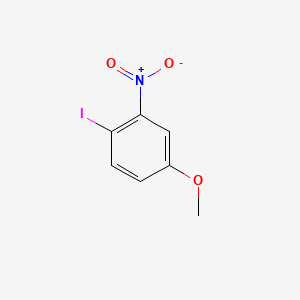

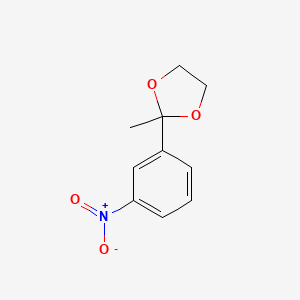



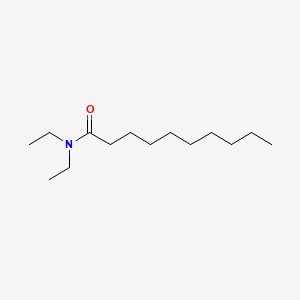
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole](/img/structure/B1296075.png)
